molecular formula C42H54O12 B14344238 Benzene;cyclohexane-1,3-dione CAS No. 103620-43-5

Benzene;cyclohexane-1,3-dione

Cat. No.: B14344238
CAS No.: 103620-43-5
M. Wt: 750.9 g/mol
InChI Key: XYZCGDKVCWJSQN-UHFFFAOYSA-N
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Description

Benzene;cyclohexane-1,3-dione is an organic compound that consists of a benzene ring fused with a cyclohexane-1,3-dione moiety. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene;cyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the semi-hydrogenation of resorcinol, which yields 1,3-cyclohexanedione . The reaction typically requires hydrogen gas and a suitable catalyst under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific methods may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

Benzene;cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is typically used for reduction.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.

Mechanism of Action

The mechanism of action of benzene;cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as inhibitors of p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the biosynthesis of essential plant molecules . This inhibition disrupts the metabolic processes in plants, leading to their death, which is why these compounds are used as herbicides.

Comparison with Similar Compounds

Benzene;cyclohexane-1,3-dione can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

103620-43-5

Molecular Formula

C42H54O12

Molecular Weight

750.9 g/mol

IUPAC Name

benzene;cyclohexane-1,3-dione

InChI

InChI=1S/6C6H8O2.C6H6/c6*7-5-2-1-3-6(8)4-5;1-2-4-6-5-3-1/h6*1-4H2;1-6H

InChI Key

XYZCGDKVCWJSQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1CC(=O)CC(=O)C1.C1=CC=CC=C1

Origin of Product

United States

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